(4-Methylphenyl) sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O4S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Sulfate Transfer in Enzymatic Systems
The Role of PAPS and Sulfotransferases
The enzymatic sulfation of phenols and other substrates is almost universally dependent on a high-energy sulfate donor molecule: 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govnih.gov Cytosolic sulfotransferases (SULTs) catalyze the transfer of the sulfuryl moiety (-SO₃) from PAPS to the hydroxyl group of an acceptor substrate, such as p-cresol. nih.govnih.gov
The availability of PAPS is a critical regulatory factor for sulfation reactions. nih.gov PAPS is synthesized from inorganic sulfate and ATP in a two-step process catalyzed by ATP sulfurylase and APS kinase. researchgate.netpnas.org
Catalytic Mechanisms of Sulfotransferases
The mechanism of SULTs has been a subject of detailed investigation. Kinetic, inhibition, and binding studies have provided significant insights into their catalytic cycle.
PAPS-Dependent Mechanism: Human cytosolic SULTs are highly specific and efficient enzymes. nih.gov The catalytic mechanism for SULT2A1, a representative member of the family, has been described as a complex process involving eight distinct enzyme forms and 22 inter-converting rate constants. nih.gov Simpler models, such as a random rapid equilibrium Bi Bi kinetic mechanism, have been proposed for other aryl sulfotransferases, like aryl sulfotransferase IV from rat liver. nih.gov This mechanism involves the random binding of both PAPS and the phenol (B47542) substrate to the enzyme, followed by the catalytic transfer of the sulfate group and subsequent random release of the products, PAP and the sulfated phenol. nih.gov Studies have shown that for phenol sulfation, electron-withdrawing substituents on the phenol decrease the maximum velocity of the reaction. nih.gov
PAPS-Independent Mechanism: While most sulfotransferases in eukaryotes are PAPS-dependent, a distinct class of PAPS-independent arylsulfate sulfotransferases (ASSTs) exists in some microorganisms. nih.govnih.gov These enzymes catalyze the transfer of a sulfate group from one aryl sulfate donor to another phenol acceptor molecule. nih.govwikipedia.org The reaction proceeds via a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent, sulfated enzyme intermediate on an active site histidine residue. nih.gov
Table 2: Comparison of Sulfotransferase Mechanisms
| Feature | PAPS-Dependent SULTs | PAPS-Independent ASSTs |
|---|---|---|
| Sulfate Donor | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | An aryl sulfate molecule |
| Enzyme Family | Cytosolic SULTs, Golgi-resident SULTs | Arylsulfate sulfotransferases (ASSTs) |
| Organisms | Eukaryotes (animals, plants, fungi), some prokaryotes | Primarily microbial |
| Kinetic Mechanism | Random or Ordered Bi-Bi; Complex multi-step models | Ping-Pong Bi-Bi |
| Key Intermediate | Ternary Enzyme-PAPS-Substrate complex | Covalent sulfated enzyme intermediate |
Mechanistic Investigations of 4 Methylphenyl Sulfate Reactivity and Transformations
Hydrolysis Pathways of Aryl Sulfate (B86663) Monoanions
The hydrolysis of aryl sulfate monoanions like (4-Methylphenyl) sulfate involves the cleavage of the sulfur-oxygen (S–O) ester bond. This process can occur spontaneously in solution, albeit slowly, or be significantly accelerated by enzymes.
Uncatalyzed Hydrolysis Mechanisms (e.g., SN1, SN2 at Sulfur)
In aqueous solutions, the uncatalyzed hydrolysis of aryl sulfate monoanions proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. mdpi.comnih.gov This pathway involves a direct attack by a water molecule on the sulfur center, leading to the displacement of the aryloxide leaving group (in this case, the p-cresolate anion). The transition state for this reaction features a pentacoordinate sulfur atom.
Theoretical and experimental studies have contrasted this with the hydrolysis of aryl sulfamate (B1201201) monoanions, which follow a dissociative unimolecular nucleophilic substitution (SN1) pathway. mdpi.comnih.gov The preference for the SN2 mechanism in aryl sulfates is attributed to the high instability of the hypothetical sulfur trioxide (SO₃) intermediate that would be formed in an SN1 reaction. mdpi.comnih.gov In contrast, the SO₂NH intermediate formed during sulfamate hydrolysis is markedly more stable, favoring the SN1 route for those compounds. mdpi.comnih.gov
The uncatalyzed hydrolysis of aryl sulfates is generally a very slow process. For instance, the rate constant for the hydrolysis of p-nitrophenyl sulfate in near-neutral water is extremely low, on the order of 1.9 × 10⁻¹⁰ s⁻¹. nih.gov The reaction rate is sensitive to the nature of the leaving group, with better leaving groups (i.e., those corresponding to more acidic phenols) accelerating the reaction. This relationship is quantified by the Brønsted coefficient (βLG), which for the uncatalyzed hydrolysis of aryl sulfates is approximately -1.81, indicating a large degree of S-O bond cleavage in the transition state. mdpi.comnih.gov
Enzyme-Catalyzed Hydrolysis by Sulfatases (e.g., Type I Sulfatases, Arylsulfatases)
The hydrolysis of this compound and other aryl sulfates is dramatically accelerated by a class of enzymes known as sulfatases. researchgate.net Specifically, arylsulfatases (EC 3.1.6.1), which are Type I sulfatases, are responsible for catalyzing the cleavage of the aryl sulfate-ester bond to produce an aryl compound and inorganic sulfate. researchgate.netacs.org These enzymes are ubiquitous and play critical roles in processes ranging from the breakdown of macromolecules in lysosomes to the activation of steroid hormones. acs.org
The catalytic mechanism of these enzymes, like that of the uncatalyzed reaction, proceeds via cleavage of the S–O bond. mdpi.comnih.govresearchgate.net However, the enzyme provides a highly specialized environment that stabilizes the transition state, leading to rate enhancements that can be as high as 10¹³ to 10¹⁷-fold over the uncatalyzed reaction. rsc.org
Active Site Residues and Catalytic Intermediates in Sulfatase Mechanisms
A unifying feature of Type I sulfatases is the presence of a unique, catalytically essential Cα-formylglycine (FGly) residue in their active site. mdpi.comnih.govresearchgate.net This FGly is generated post-translationally from a highly conserved cysteine or serine residue. mdpi.comnih.govresearchgate.net For catalysis to occur, the aldehyde of the FGly residue is hydrated, and one of the geminal hydroxyl groups acts as the key nucleophile. rsc.orgosti.gov
The catalytic cycle begins with the nucleophilic attack of this hydrated FGly on the sulfur atom of the bound aryl sulfate substrate. rsc.org This step is facilitated by a network of highly conserved active site residues, including a divalent metal ion (often Ca²⁺ or Mg²⁺), which helps to correctly position the substrate and stabilize developing negative charges. osti.govoup.com This attack leads to the formation of a covalent enzyme-sulfate ester intermediate, specifically a sulfated FGly, with the concurrent release of the alcohol (p-cresol) moiety. mdpi.comnih.govrsc.org The reaction is completed by the hydrolysis of this sulfated enzyme intermediate, regenerating the active site for the next catalytic cycle. acs.org Theoretical studies suggest this regeneration occurs via an E2 elimination mechanism to release HSO₄⁻, which is energetically favored over a direct SN2 substitution by water. mdpi.comnih.gov
Key active site residues that have been identified as crucial for binding and catalysis in arylsulfatase A include Asp29, Asp30, His125, Lys123, Lys302, and Asp281, which coordinate the metal ion and interact with the substrate. osti.gov
Kinetic Isotope Effects and Brønsted Analysis in Enzymatic Hydrolysis
Linear free energy relationships, such as the Brønsted analysis, provide powerful tools for probing enzymatic reaction mechanisms. For the arylsulfatase from Pseudomonas aeruginosa, the Brønsted coefficient (βLG), which relates the reaction rate to the pKa of the leaving group, was determined to be approximately -0.86. mdpi.comnih.gov Another study on the same enzyme reported a βleaving group value of -0.33. rsc.org Both values are significantly smaller (less negative) than the -1.81 observed for the uncatalyzed reaction. mdpi.comnih.govrsc.org This demonstrates that the enzyme is much less sensitive to the nature of the leaving group. This is interpreted as the enzyme active site providing substantial stabilization for the developing negative charge on the leaving group oxygen in the transition state, likely through hydrogen bonding or electrostatic interactions with positively charged residues. rsc.org
Kinetic isotope effects (KIEs) offer further mechanistic insights. The measurement of ³⁴S KIEs for the hydrolysis of aryl sulfates like p-nitrophenyl sulfate has been used to distinguish between different potential mechanisms. osti.gov The observed values were inconsistent with a purely associative mechanism, providing further support for the SN2-like pathway with significant bond cleavage in the transition state. osti.gov Binding isotope effects (BIEs), which measure the isotopic preference for binding to the enzyme, can also provide high-resolution information about atomic distortions upon the formation of the enzyme-substrate complex. nih.gov
Oxidative Transformations of Aryl Sulfates
Beyond hydrolysis, aryl sulfates can undergo transformations initiated by highly reactive species. The sulfate radical anion (SO₄•⁻) is a potent oxidant that can react with a wide range of organic molecules, including aromatic compounds.
Reaction Kinetics with Sulfate Radicals (SO₄•–)
The sulfate radical anion (SO₄•⁻) is a strong oxidant (E° = 2.5–3.1 V) that can be generated through methods like the UV or thermal activation of persulfate (S₂O₈²⁻). mdpi.comacs.org It reacts readily with aromatic compounds, often through an electron transfer mechanism where the radical accepts an electron from the electron-rich aromatic ring. nih.govresearchgate.net Alternatively, it can react via hydrogen abstraction from substituent groups. nih.gov
The reaction rates of SO₄•⁻ with aromatic molecules are typically very high, with second-order rate constants often in the range of 10⁹ M⁻¹ s⁻¹. nih.gov The specific rate is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methyl group in this compound, generally increase the reaction rate by making the aromatic ring more susceptible to electron transfer. nih.gov Conversely, electron-withdrawing groups tend to decrease the rate. nih.gov
Electron Transfer Reactions in Aromatic Sulfate Oxidation
The oxidation of aromatic compounds can be initiated by single-electron transfer (SET), a process that leads to a variety of chemical transformations. nih.gov This mechanism involves the transfer of a single electron from the aromatic compound to an oxidant, forming a radical cation intermediate. nih.govacs.org The stability and subsequent reactivity of this intermediate are crucial in determining the final products.
In reactions involving neutral organic electron donors like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) and tetrathiafulvalene (B1198394) (TTF), SET initiates a cascade of events including the formation of aryl radical intermediates. nih.gov For instance, the reaction between the electron donor TTF and aryldiazonium salts begins with an SET-initiated loss of N₂, producing an aryl radical. nih.gov This radical can then undergo further reactions, such as cyclization. nih.gov
The study of p-methoxytoluene oxidation by 12-tungstocobalt(III)ate ion provides further insight into the electron-transfer mechanism for aromatic compounds structurally similar to this compound. acs.org Such reactions proceed through the formation of a radical cation, and the subsequent reaction pathways are influenced by factors like the structure of the substrate and the pH of the solution. acs.org Computational tools combining constrained density functional theory and molecular mechanics (CDFT/MM) have been developed to model these complex SET-initiated reactions, highlighting the significant impact of the solvent environment on reaction kinetics and thermodynamics. nih.gov
Key Steps in Single-Electron Transfer (SET) Initiated Reactions
| Step | Description | Example System | Reference |
|---|---|---|---|
| 1. Initial SET | An electron is transferred from the organic molecule (donor) to an acceptor, forming a radical cation. | TDAE or TTF donating an electron to an aryldiazonium salt. | nih.gov |
| 2. Intermediate Formation | The initial radical cation undergoes a rapid transformation, such as fragmentation or loss of a leaving group, to form a more stable radical intermediate. | Loss of N₂ from the aryldiazonium radical cation to form an aryl radical. | nih.gov |
| 3. Radical Transformation | The newly formed radical intermediate undergoes further reactions like cyclization, coupling, or atom/group transfer. | 5-exo-trig cyclization of the aryl radical intermediate. | nih.gov |
| 4. Product Formation | The final product is formed through subsequent steps, which may involve further electron transfers or radical-polar crossover events. | Formation of indoles or 2,3-dihydrobenzofuranyl alcohols. | nih.gov |
Photochemical Degradation Mechanisms of Aryl Sulfates in Aqueous Systems
The degradation of aromatic compounds in aqueous environments can be achieved through photochemical processes. These advanced oxidation processes (AOPs) utilize light to generate highly reactive species capable of breaking down persistent organic pollutants. nih.gov While direct photolysis using UV light can initiate degradation, its efficiency for complete mineralization (the conversion of an organic compound to inorganic substances like CO₂ and H₂O) is often limited. nih.gov
For example, in the degradation of 4-chlorophenol (B41353), a model aromatic pollutant, direct UV irradiation resulted in 89% degradation after 300 minutes but achieved no significant mineralization. nih.gov The efficiency of photochemical degradation is significantly enhanced by the addition of other agents that generate reactive oxygen species. The UV/H₂O₂ process, for instance, utilizes the photolysis of hydrogen peroxide to form hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. This system increased the degradation of 4-chlorophenol to over 99% within 60 minutes, although complete mineralization still required longer reaction times. nih.gov
The photo-Fenton process (UV/H₂O₂/Fe²⁺) is even more effective. It uses UV light to accelerate the classic Fenton reaction, leading to a higher production rate of hydroxyl radicals. nih.gov This method achieved the complete disappearance of 100 mg/L of 4-chlorophenol in just 2.5 minutes and 96% mineralization within 45 minutes under acidic conditions. nih.gov The photodegradation of these aromatic compounds typically follows first-order kinetics. nih.gov
Rearrangement Reactions Involving Aryl Sulfates (e.g., N-Sulfamate to C-Sulfonate)
Aryl sulfates and related compounds can undergo rearrangement reactions, transforming their initial structure. A well-studied example is the thermal rearrangement of aryl N-sulfamates to the corresponding C-sulfonated anilines. nih.gov This reaction is of interest for synthesizing aryl C(sp²)-sulfonates. nih.gov
Mechanistic studies, including historical radiolabeling experiments with H₂³⁵SO₄, have shown that this rearrangement proceeds through an intermolecular mechanism. nih.gov This means the sulfate group detaches completely from the molecule (believed to be as sulfur trioxide, SO₃) and then reattaches to the aromatic ring in a separate electrophilic aromatic substitution step, rather than "walking" around the ring in an intramolecular fashion. nih.gov
This intermolecular pathway is supported by experiments on substrates where both ortho positions on the aromatic ring are blocked. In these cases, the rearrangement to the para position still occurs, which would be impossible via a stepwise ortho-para intramolecular walk. nih.gov The reaction conditions, such as temperature, can be controlled to modulate the selectivity between ortho and para products when both positions are available. nih.gov A one-pot method has been developed for the direct reaction of anilines and phenols with a sulfating agent followed by in-situ thermal rearrangement to yield the C-sulfonated products with high conversion rates. nih.gov
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Aryl Sulfate (B86663) Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of (4-Methylphenyl) sulfate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous identification of the compound and differentiation from its isomers. nih.gov
In the ¹H NMR spectrum of this compound recorded in deuterium (B1214612) oxide (D₂O), the aromatic protons appear as two distinct doublets. The protons at the 3- and 5-positions (ortho to the sulfate group) typically resonate around δ 7.03 ppm, while the protons at the 2- and 6-positions (meta to the sulfate group) are found at approximately δ 6.71 ppm. nih.gov The methyl group protons give rise to a characteristic singlet at about δ 2.14 ppm. nih.gov The coupling constant for the aromatic protons is typically around 8.4 Hz. nih.gov
The ¹³C NMR spectrum further corroborates the structure, showing four distinct signals for the aromatic carbons and one for the methyl carbon. The carbon atom attached to the sulfate group (C-1) appears at approximately δ 153.0 ppm. The carbons at the 3- and 5-positions resonate around δ 130.3 ppm, while the carbon at the 4-position (bearing the methyl group) is observed near δ 130.8 ppm. The carbons at the 2- and 6-positions are found at approximately δ 115.3 ppm, and the methyl carbon signal appears at about δ 19.5 ppm. nih.gov
It is crucial to distinguish this compound from its isomer, 2-hydroxy-5-methylbenzenesulfonic acid, as they can be challenging to separate chromatographically and may show similar fragmentation in mass spectrometry. nih.govnih.gov NMR spectroscopy provides a definitive means of differentiation. The ¹H NMR spectrum of 2-hydroxy-5-methylbenzenesulfonic acid shows three distinct aromatic proton signals, and its ¹³C NMR spectrum displays six unique aromatic carbon signals, reflecting its lower symmetry compared to this compound. nih.gov
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O nih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2-H, 6-H | 6.71 (d, J = 8.4 Hz) | 115.3 |
| 3-H, 5-H | 7.03 (d, J = 8.4 Hz) | 130.3 |
| 4-CH₃ | 2.14 (s) | 19.5 |
| C-1 | - | 153.0 |
| C-4 | - | 130.8 |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is an indispensable tool for the sensitive detection and quantification of this compound, particularly in biological matrices. mdpi.com Electrospray ionization (ESI) in the negative ion mode is the most common and suitable method for analyzing this polar analyte. mdpi.com
In a typical ESI-MS/MS experiment, the parent ion of this compound is observed at a mass-to-charge ratio (m/z) of 187. nih.govresearchgate.net Collision-induced dissociation of this parent ion yields characteristic fragment ions that are used for its specific detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. nih.gov The major fragmentation pathways involve the loss of the sulfate group (SO₃) or the cleavage of the C-O bond. nih.gov
The most commonly monitored transitions for this compound are:
m/z 187 → m/z 80: This corresponds to the loss of the p-cresol (B1678582) moiety, leaving the sulfate group ([SO₃]⁻˙). nih.govmdpi.com
m/z 187 → m/z 107: This represents the cleavage of the sulfate group, resulting in the deprotonated p-cresol ion ([C₇H₇O]⁻). nih.govmdpi.com
These specific transitions provide high selectivity for the quantification of this compound, even in complex mixtures. mdpi.com While both this compound and its isomer 2-hydroxy-5-methylbenzenesulfonic acid can produce the same fragments, their ionization efficiency under ESI conditions can differ significantly, a factor that can be exploited for analytical purposes. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of this compound, though it typically requires derivatization to increase the volatility of the compound. researchgate.netnih.govablesci.com
Table 2: Key Mass Spectrometry Transitions for this compound nih.govmdpi.com
| Parent Ion (m/z) | Fragment Ion (m/z) | Corresponding Fragment |
| 187 | 80 | [SO₃]⁻˙ |
| 187 | 107 | [C₇H₇O]⁻ (deprotonated p-cresol) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
The vibrational spectrum of this compound is dominated by the characteristic vibrations of the sulfate group and the substituted benzene (B151609) ring. The sulfate ion (SO₄²⁻) in its free state has a tetrahedral symmetry (Td) and exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). princeton.eduarizona.edu When the sulfate group is covalently bonded to the p-cresol moiety, its symmetry is lowered, which can lead to the splitting of degenerate modes and the appearance of otherwise inactive modes in the IR and Raman spectra. arizona.edu
Key vibrational bands for aryl sulfates include:
Asymmetric SO₃ stretching: Typically observed in the region of 1200-1300 cm⁻¹.
Symmetric SO₃ stretching: Usually found around 1050-1080 cm⁻¹.
S-O stretching: Occurs in the 750-900 cm⁻¹ range.
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aromatic C=C stretching: In the 1400-1600 cm⁻¹ region.
Methyl group vibrations: C-H stretching and bending modes.
While detailed IR and Raman spectra specifically for this compound are not extensively reported in the readily available literature, the principles of sulfate and aromatic compound spectroscopy provide a strong basis for its characterization. researchgate.netnih.govcapes.gov.br For instance, in situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study the vibrational characteristics of sulfate outer-sphere complexes at mineral-water interfaces, noting shifts in the asymmetric stretching mode (ν₃) based on the polarizing power of metal cations. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique can provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.
While a dedicated crystallographic study of this compound itself is not prominently available in the searched literature, the principles of this technique are well-established for the structural elucidation of organic and inorganic compounds. The process would involve growing a single crystal of a salt of this compound, such as the sodium or potassium salt, of sufficient size and quality. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.
Such an analysis would confirm the para-substitution pattern on the benzene ring, the geometry of the sulfate group, and the conformation of the entire molecule. It would also reveal details about the packing of the molecules in the crystal lattice and any hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.
Chromatographic Methods for Separation and Quantification in Complex Matrices
Chromatographic techniques are essential for the separation and quantification of this compound from complex biological matrices such as serum, plasma, and urine. mdpi.comigminresearch.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (LC-MS/MS), are the most widely used methods due to their high sensitivity and selectivity. mdpi.comnih.gov
Reversed-phase chromatography is the most common separation mode. C18 columns are frequently employed, although other stationary phases like phenyl-hexyl and pentafluorophenyl (PFP) have also been utilized to achieve optimal separation from other uremic toxins and endogenous compounds. nih.govmdpi.commdpi.com The mobile phase typically consists of an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control pH and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.commdpi.com Gradient elution is commonly used to effectively separate compounds with a range of polarities within a reasonable run time. mdpi.com
The retention time of this compound can vary depending on the specific chromatographic conditions. For example, under certain conditions using a PFP column, a retention time of 2.7 minutes has been reported. mdpi.com In another method using a C8 column, a retention time of approximately 8.19 minutes was observed. researchgate.netresearchgate.net
Quantification is typically achieved by creating a calibration curve using standards of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise results. The lower limit of quantification (LLOQ) for this compound in various LC-MS/MS assays can be as low as 1 ng/mL, allowing for the measurement of its physiological and pathological concentrations. mdpi.com
Gas chromatography (GC) has also been used for the analysis of this compound, but it generally requires a hydrolysis step to release p-cresol, followed by derivatization before analysis. researchgate.netnih.gov
Table 3: Summary of Chromatographic Methods for this compound Analysis
| Technique | Column Type | Mobile Phase Example | Detection | LLOQ Example | Reference |
| LC-MS/MS | C18 | Acetonitrile/Ammonium Acetate | MRM | 50 ng/mL | nih.gov |
| LC-MS/MS | PFP | Acetonitrile/Ammonium Formate + Formic Acid | MRM | - | mdpi.com |
| HPLC-UV | C8 | Methanol/Ammonium Formate | UV (265 nm) | - | researchgate.net |
| UPLC-MS/MS | C18 | - | MS/MS | - | nih.gov |
Computational and Theoretical Chemistry Studies of 4 Methylphenyl Sulfate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of (4-Methylphenyl) sulfate (B86663). These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic descriptors that govern the molecule's reactivity and interactions.
The electronic properties of (4-Methylphenyl) sulfate are largely dictated by the interplay between the electron-donating methyl group and the electron-withdrawing sulfate group attached to the aromatic ring. DFT calculations can quantify these effects. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. reddit.comntu.edu.iq A smaller gap generally suggests higher reactivity. For aromatic compounds, conjugation tends to lower the HOMO-LUMO gap, increasing stability. reddit.com In the case of this compound, the precise HOMO-LUMO gap can be calculated to predict its reactivity in various chemical and biological processes.
Theoretical studies on similar molecules, such as platinum(II) biphenyl (B1667301) complexes, have demonstrated that the HOMO-LUMO energy gap can be systematically tuned by adding electron-donating or electron-withdrawing substituents. nih.gov This principle applies to this compound, where the methyl and sulfate groups modulate the electronic properties of the phenyl core.
Key computed properties for the this compound anion from public databases are summarized below. These values are derived from computational models and provide a foundational understanding of the molecule's characteristics. nih.gov
| Property | Value | Source |
| Molecular Formula | C₇H₇O₄S⁻ | PubChem nih.gov |
| Exact Mass | 187.00650487 Da | PubChem nih.gov |
| Monoisotopic Mass | 187.00650487 Da | PubChem nih.gov |
| Charge | -1 | PubChem nih.gov |
| XLogP3 | 1.7 | PubChem nih.gov |
| Topological Polar Surface Area | 74.8 Ų | PubChem nih.gov |
These computationally derived parameters are essential for building more complex models, such as those used in molecular dynamics simulations and for predicting the molecule's behavior in different environments.
Molecular Dynamics Simulations of Solvation and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly valuable for understanding its solvation in aqueous environments and its interactions with biological macromolecules, such as proteins.
The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using MD simulations. nih.govconflex.net These calculations, often termed "alchemical" free energy calculations, provide a quantitative measure of a molecule's solubility and partitioning behavior. nih.gov The process involves creating a non-physical pathway to gradually introduce or annihilate the solute in the solvent box, allowing for the computation of the free energy difference. nih.gov The solvation free energy can be broken down into contributions from creating a cavity in the solvent, electrostatic interactions, and short-range van der Waals interactions. researchgate.net
In the context of this compound in water, MD simulations can model the arrangement of water molecules around the hydrophobic methylphenyl group and the hydrophilic sulfate group. Studies on similar sulfonated compounds, like sulfonated poly(ether ether ketone) (S-PEEK), have shown how water molecules solvate the sulfonate groups, and how this solvation affects the distance between these groups. researchgate.net Similarly, for this compound, simulations would reveal the formation of hydrogen bonds between the sulfate group's oxygen atoms and surrounding water molecules, a key aspect of its aqueous solubility. researchgate.net
The interaction of this compound with proteins, particularly human serum albumin, is of significant biological importance as it is known to be a protein-bound uremic toxin. mdpi.com MD simulations can be employed to model the binding of this compound to albumin, identifying the specific binding sites and the nature of the interactions (e.g., electrostatic, hydrophobic) that stabilize the complex. This provides a molecular-level understanding of why this toxin is highly bound to albumin in circulation.
Theoretical Modeling of Reaction Transition States and Pathways
Theoretical modeling is crucial for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. For this compound, this approach can shed light on its formation and potential metabolic transformations.
The primary formation pathway of this compound in humans is the enzymatic sulfation of p-cresol (B1678582) in the liver, a reaction catalyzed by sulfotransferase enzymes (SULTs). mdpi.comresearchgate.net Specifically, SULT1A1 has been identified as the primary enzyme responsible. researchgate.net While direct theoretical modeling of this specific enzymatic reaction is not widely published, computational methods are well-established for studying enzyme mechanisms. Such a study would involve creating a model of the enzyme's active site containing the substrates, p-cresol and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Quantum mechanics/molecular mechanics (QM/MM) methods would be ideal, treating the reacting species with high-level quantum mechanics and the surrounding protein and solvent with classical molecular mechanics. This approach would allow for the calculation of the reaction pathway, the identification of the transition state structure, and the determination of the activation energy, providing insights into the catalytic efficiency of the SULT enzyme.
Furthermore, theoretical models can be used to study the chemical reactivity of this compound itself. For instance, its susceptibility to reactions such as hydrolysis or reactions with radical species could be investigated. Although it is a metabolite destined for excretion, understanding its potential reactivity provides a more complete chemical profile.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental data and for the structural elucidation of compounds.
For this compound, theoretical calculations can predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for such predictions. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound. Comparing these predicted spectra with experimentally obtained spectra can confirm the molecular structure. mdpi.com While experimental characterization of p-cresyl sulfate by NMR and mass spectrometry has been performed, first-principles calculations provide a deeper understanding of the relationship between the electronic structure and the observed spectral features. mdpi.comnih.gov
Similarly, the vibrational frequencies of this compound can be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. The theoretical IR spectrum can help in assigning the vibrational modes to specific bonds or functional groups within the molecule, such as the S-O and C-S stretching modes of the sulfate group and the various vibrations of the substituted aromatic ring.
Applications of 4 Methylphenyl Sulfate in Organic Synthesis and Chemical Biology Research
Role as a Synthetic Intermediate and Precursor for Derivatization
While most commonly recognized as a metabolite, (4-methylphenyl) sulfate (B86663) possesses the structural features of an aryl sulfate that can be utilized in organic synthesis. The synthesis of (4-methylphenyl) sulfate itself is typically achieved through the sulfation of p-cresol (B1678582). nih.govresearchgate.net One common laboratory method involves reacting p-cresol with concentrated sulfuric acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous solvent. nih.gov Other chemical methods for the sulfation of phenols use sulfur trioxide (SO₃) complexes, such as SO₃·pyridine or SO₃·NEt₃. nih.gov
As a synthetic intermediate, this compound offers a scaffold for further chemical modification. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, although the sulfate group's electron-withdrawing nature can influence the position and rate of substitution. More significantly, the entire this compound group can be envisioned as a precursor unit. For instance, synthetic strategies could involve the modification of the methyl group or the introduction of other functional groups onto the phenyl ring before or after the sulfation step.
In a broader context, related aryl compounds are frequently used as precursors for more complex molecules. For example, the synthesis of substituted indoles, such as 1-(2-iodo-4-methylphenyl)-1H-indole, starts from precursors like 1-fluoro-2-iodo-4-methylbenzene, demonstrating how functionalized toluene (B28343) derivatives serve as key building blocks in organic synthesis. acs.org The conversion of p-cresol to its sulfate ester alters its chemical properties, such as solubility and reactivity, which can be advantageous in multistep synthetic sequences where protection of a phenolic hydroxyl group is required.
Table 1: Synthesis of this compound
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| p-Cresol | H₂SO₄, DCC | This compound | nih.gov |
Development of Chemical Probes for Enzyme Activity Studies
The enzymatic cleavage of sulfate esters is a key biological process catalyzed by a class of enzymes known as sulfatases. nih.gov Chemical probes are small molecules designed to monitor the function of proteins like enzymes in biological systems. nih.gov The aryl sulfate linkage in this compound is a key structural motif used in the design of probes for sulfatase activity.
The general strategy for these probes involves attaching a sulfate group to a reporter molecule (a chromophore or fluorophore). In its sulfated form, the reporter molecule is "caged" or inactive, exhibiting no color or fluorescence. When a sulfatase enzyme is present and active, it catalyzes the hydrolysis of the sulfate ester bond. This cleavage uncages the reporter molecule, leading to a detectable change in its optical properties, such as the appearance of color or the emission of light. nih.gov
Several commercial reagents for detecting sulfatase activity operate on this principle. Common examples include:
p-Nitrophenyl sulfate (pNPS) : Upon hydrolysis by a sulfatase, it releases p-nitrophenol, a yellow-colored compound (chromogen) that can be quantified by absorbance spectroscopy.
4-Methylumbelliferyl sulfate (4-MUS) : Enzymatic cleavage releases 4-methylumbelliferone, a highly fluorescent molecule that allows for sensitive detection of enzyme activity. nih.gov
These probes are invaluable tools for fundamental studies of sulfatase function, for high-throughput screening to discover new enzyme inhibitors, and for potential diagnostic applications. nih.govsnu.ac.kr While p-cresol itself is not a strong reporter, the principle of using an aryl sulfate as a trigger is central. A probe could be designed where the hydrolysis of a this compound analogue triggers a downstream reaction that releases a reporter, a concept utilized in self-immolative linkers. nih.gov
Table 3: Examples of Aryl Sulfate-Based Enzyme Probes
| Probe Name | Enzyme Target | Reporter Molecule Released | Detection Method | Reference |
|---|---|---|---|---|
| p-Nitrophenyl sulfate (pNPS) | Sulfatases | p-Nitrophenol | Colorimetric | nih.gov |
| 4-Methylumbelliferyl sulfate (4-MUS) | Sulfatases | 4-Methylumbelliferone | Fluorometric | nih.gov |
Strategies for Conjugation and Controlled Release of Phenolic Molecules via Sulfate Linkages
Sulfate conjugation is a major pathway in the metabolism of phenolic compounds, including many drugs and endogenous molecules. nih.gov In this process, sulfotransferase enzymes (SULTs) transfer a sulfonate group from a donor molecule (PAPS, or 3'-phosphoadenosine-5'-phosphosulfate) to a hydroxyl group on the phenol (B47542). nih.govnih.gov This biological process can be harnessed synthetically to create prodrugs or delivery systems for phenolic molecules.
A prodrug is an inactive or less active drug derivative that is converted into the active form within the body. By converting a phenolic drug into its sulfate conjugate, its properties, such as solubility and membrane permeability, can be altered. This strategy can be used to control the release of the active drug. The sulfate conjugate can be designed to be stable in the general circulation but susceptible to cleavage by specific sulfatase enzymes that are overexpressed at a target site, such as within a tumor or in specific tissues. nih.gov
This approach relies on the selective bioactivation of the sulfated molecule. Upon reaching the target tissue, the local sulfatase activity releases the active phenolic compound, concentrating its therapeutic effect where it is needed and potentially reducing systemic side effects.
A more sophisticated strategy involves the use of self-immolative linkers. In such a system, the aryl sulfate acts as a trigger. Once an enzyme cleaves the sulfate group, the resulting phenol initiates a spontaneous electronic cascade (a 1,6-elimination, for example) that breaks the rest of the linker, releasing a payload molecule, which does not have to be the phenol itself. mdpi.com This allows for precise control over the release of a wide variety of molecules, triggered by the specific action of a sulfatase enzyme on a sulfate-containing precursor.
Environmental Transformation and Biogeochemical Cycling of Aryl Sulfates
Microbial Biotransformation and Biodegradation Pathways in Non-Human Systems
The breakdown of (4-Methylphenyl) sulfate (B86663) in the environment is largely driven by microbial activity. Microorganisms in soils and sediments have evolved enzymatic machinery to utilize the organic carbon and sulfur from such compounds.
Enzymatic Hydrolysis of Aryl Sulfates in Soils and Sediments
The initial and rate-limiting step in the microbial utilization of aryl sulfates like (4-Methylphenyl) sulfate is the enzymatic hydrolysis of the sulfate ester bond. This reaction is catalyzed by a class of enzymes known as arylsulfatases. researchgate.netnih.gov These enzymes are widespread in soil and sediment environments and play a crucial role in the sulfur cycle by releasing inorganic sulfate from organic esters, making it available for microbial uptake. researchgate.netasm.orgnih.gov
Arylsulfatase activity in soil is influenced by various factors, including pH, temperature, and the presence of inhibitors. researchgate.netnih.gov The enzyme cleaves the ester linkage in this compound, yielding p-cresol (B1678582) and an inorganic sulfate ion. This process is essential for the subsequent degradation of the aromatic ring. While the production of arylsulfatase can be repressed in environments rich in inorganic sulfate, its presence in diverse environments, including marine sediments with high sulfate concentrations, suggests its role extends to the metabolism of the aryl moiety itself, not just the provision of sulfate. asm.orgnih.gov
Role of Bacterial and Fungal Species in Sulfate Ester Mineralization
A diverse range of bacteria and fungi are responsible for the mineralization of aryl sulfates. researchgate.netresearchgate.net Among bacteria, species from the genus Pseudomonas are particularly noted for their ability to produce arylsulfatases and degrade aromatic compounds. nih.govd-nb.infonih.gov For instance, Pseudomonas aeruginosa produces a well-characterized arylsulfatase that can hydrolyze a variety of aryl sulfates. d-nb.infoanu.edu.au The synthesis of this enzyme is often derepressed under sulfate-limiting conditions, highlighting its importance in sulfur acquisition. d-nb.info
Fungi also contribute significantly to the degradation of complex organic molecules in soil, including aryl sulfates. researchgate.netmdpi.com They secrete a variety of extracellular enzymes, including arylsulfatases, that break down these compounds into simpler molecules that can be absorbed and metabolized. researchgate.net The degradation of p-cresol, the hydrolysis product of this compound, by fungal species has been documented, indicating their role in the complete mineralization of the parent compound. researchgate.net
Table 1: Microbial Genera Involved in Aryl Sulfate Mineralization
| Microbial Group | Key Genera | Role in Mineralization |
| Bacteria | Pseudomonas | Production of arylsulfatases, degradation of aromatic rings. nih.govd-nb.infonih.gov |
| Alcaligenes | Arylsulfatase activity in marine environments. asm.org | |
| Desulfitobacterium | Produces aryl sulfotransferases, involved in sulfation/desulfation. nih.gov | |
| Fungi | Aspergillus | Dominant in some environments, likely involved in degradation. researchgate.net |
| Hortaea | Production of sulfotransferases, indicating a role in sulfate cycling. mdpi.com | |
| Scedosporium | Capable of degrading aromatic hydrocarbons like p-cresol. researchgate.net |
Abiotic Degradation Processes in Natural Waters and Atmosphere
In addition to microbial action, abiotic processes, particularly those driven by sunlight, contribute to the transformation of this compound in aquatic and atmospheric environments.
Photochemical Oxidation and Mineralization Routes
This compound and its hydrolysis product, p-cresol, are susceptible to photochemical degradation in natural waters. researchgate.netnih.gov The transformation of structurally similar compounds, such as N,N-Dimethyl-N′-(4-methylphenyl)sulfamide (DMST), a hydrolysis product of the biocide tolylfluanid, provides insights into these processes. researchgate.netnih.govau.dk Studies have shown that the photodegradation rates of such compounds are significantly higher in coastal waters compared to deionized water, indicating that indirect photolysis involving reactive species present in natural waters is a key mechanism. nih.gov
The primary reactive species involved in the indirect phototransformation include triplet-state organic matter, singlet oxygen, and hydroxyl radicals. nih.gov These highly reactive species can initiate oxidation reactions, leading to the breakdown of the aromatic ring and eventual mineralization to carbon dioxide and water. The half-life of DMST in natural waters has been measured to be as short as 2.7 days, suggesting that photochemical processes can be a significant removal pathway for related aryl sulfates. nih.govau.dk
Advanced Oxidation Processes for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that utilize highly reactive radicals, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. mdpi.com These processes are effective for treating water contaminated with phenolic compounds like p-cresol, the hydrolysis product of this compound. mdpi.comresearchgate.netresearchgate.net
Several AOPs have shown promise for the degradation of p-cresol. Ozonation, the treatment with ozone (O3), can effectively degrade p-cresol, with the efficiency being pH-dependent. researchgate.net The Fenton process, which uses hydrogen peroxide (H2O2) and an iron catalyst, is another highly efficient method for removing toxic organic pollutants. mdpi.com Persulfate-based AOPs, which generate the sulfate radical (•SO4−), are also effective in mineralizing organic contaminants into simpler, less harmful substances. mdpi.comresearchgate.net These technologies represent potential strategies for the remediation of water contaminated with this compound and its degradation products.
Table 2: Advanced Oxidation Processes for Potential Remediation
| AOP Method | Oxidizing Agent(s) | Key Reactive Species | Efficacy |
| Ozonation | Ozone (O₃) | Hydroxyl radical (•OH), Ozone | Effective for p-cresol degradation; pH-dependent. researchgate.net |
| Fenton Process | Hydrogen Peroxide (H₂O₂), Iron catalyst | Hydroxyl radical (•OH) | Highly efficient for toxic organic pollutants. mdpi.com |
| Persulfate-based AOPs | Persulfate (S₂O₈²⁻) | Sulfate radical (•SO₄⁻) | Mineralizes organic contaminants to CO₂, water, and inorganic chemicals. mdpi.comresearchgate.net |
| Photocatalysis | Semiconductor (e.g., TiO₂), UV light | Hydroxyl radical (•OH) | Proven effective for p-cresol degradation. researchgate.net |
Environmental Partitioning and Distribution Models of Aryl Sulfates
The environmental distribution of this compound is governed by its physicochemical properties and the characteristics of the surrounding environment. As a sulfated compound, it is highly water-soluble. mdpi.com This high water solubility suggests that it will predominantly reside in the aqueous phase of soils, sediments, and aquatic systems.
In groundwater, the fate of sulfates is closely linked to redox conditions. nih.gov Under anaerobic conditions, sulfate can be used as a terminal electron acceptor by sulfate-reducing bacteria, leading to its reduction to sulfide. nih.gov Empirical models for sulfate reduction rates in aquatic environments consider factors such as the concentration of organic matter, sulfate concentration, and temperature. researchgate.net Given its structure as an aryl sulfate, the partitioning behavior of this compound will also be influenced by the sorption of its aromatic moiety to organic matter in soil and sediment, although its high water solubility will likely limit the extent of this sorption.
Future Research Directions and Emerging Areas in 4 Methylphenyl Sulfate Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of (4-Methylphenyl) sulfate (B86663) and other aryl sulfates is crucial for producing standards for analytical studies and for creating derivatives to probe biological systems. Future research is poised to move beyond traditional sulfonation methods, which can sometimes lack selectivity and require harsh conditions.
A promising avenue is the continued development and application of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry . This powerful and versatile strategy allows for the convenient preparation of aryl fluorosulfates from phenols using sulfuryl fluoride (SO2F2). rsc.orgresearchgate.net These aryl fluorosulfates can then serve as electrophilic partners in a wide array of cross-coupling reactions, offering a less toxic and more atom-economical alternative to other methods. rsc.org Research in this area will likely focus on expanding the scope of SuFEx reactions for the synthesis of complex (4-Methylphenyl) sulfate analogues with high precision and yield.
Another area of development is the exploration of novel catalytic systems . For instance, nickel-catalyzed aryl exchange reactions have been developed for the synthesis of aryl sulfides and could potentially be adapted for the formation of aryl sulfates. acs.org These methods often operate under milder conditions and can exhibit different selectivity patterns compared to traditional approaches. Future work will likely involve screening new catalysts and optimizing reaction conditions to achieve ortho-para selectivity control in the sulfonation of substituted phenols like p-cresol (B1678582). nih.govmdpi.com
Furthermore, the development of one-pot synthesis procedures will be a key focus. nih.govmdpi.com These methods, which combine multiple reaction steps into a single process, improve efficiency and reduce waste. For example, a one-pot sulfamation and thermal sulfonation reaction has been developed for anilines and could be conceptually extended to the sulfation of phenols. nih.gov
Advanced Mechanistic Studies on Enzyme-Substrate Interactions
Understanding how enzymes recognize and process this compound is fundamental to elucidating its biological roles and designing potential inhibitors. Arylsulfatases are the key enzymes responsible for the hydrolysis of aryl sulfate esters like this compound. nih.govwikipedia.org Future research will employ a combination of advanced techniques to dissect the intricate details of these enzyme-substrate interactions.
High-resolution structural biology , including X-ray crystallography and cryo-electron microscopy, will continue to provide static snapshots of arylsulfatases in complex with this compound or its analogues. These structures are invaluable for identifying key amino acid residues in the active site that are critical for substrate binding and catalysis. nih.gov
To complement these static pictures, molecular dynamics (MD) simulations will be increasingly used to study the dynamic nature of enzyme-substrate interactions. nih.gov MD simulations can reveal how the enzyme and substrate move and interact over time, providing insights into the catalytic mechanism and the factors that determine substrate specificity. nih.gov By combining structural data with computational simulations, researchers can build a more complete and dynamic understanding of how these enzymes function.
Kinetic isotope effect (KIE) studies will also play a crucial role in elucidating reaction mechanisms. nih.gov By measuring the effect of isotopic substitution on the reaction rate, researchers can gain insights into the transition state of the enzymatic reaction. This information is critical for understanding how the enzyme lowers the activation energy of the reaction and for designing transition-state analogue inhibitors.
Exploration of Supramolecular Interactions Involving Aryl Sulfates
Beyond the covalent bonds that define the structure of this compound, non-covalent or supramolecular interactions play a critical role in its behavior in biological systems. These interactions, which include hydrogen bonding, salt bridges, and water-mediated contacts, govern how this compound interacts with proteins, membranes, and other biological molecules. nih.gov
Future research will focus on systematically characterizing the supramolecular interactions of this compound. This will involve the use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , isothermal titration calorimetry (ITC) , and surface plasmon resonance (SPR) to quantify the strength and specificity of these interactions.
A key area of interest will be the study of how this compound binds to transport proteins and receptors. Understanding these interactions is crucial for explaining its distribution in the body and its biological effects. Furthermore, exploring the role of supramolecular chemistry in the self-assembly of aryl sulfates could lead to the development of novel biomaterials and drug delivery systems.
Integration of Computational and Experimental Approaches for Reaction Design
The synergy between computational modeling and experimental validation is revolutionizing chemical research. nih.gov In the context of this compound, this integrated approach will be instrumental in designing novel reactions and understanding complex biological processes.
Computational enzyme design will be used to create artificial enzymes with tailored specificities for the synthesis or modification of this compound and its derivatives. nih.gov These designed enzymes could offer advantages in terms of efficiency, selectivity, and sustainability compared to traditional chemical catalysts. Machine learning algorithms will be increasingly employed to optimize the design of these artificial enzymes. nih.gov
Quantum mechanics (QM) and molecular mechanics (MM) calculations will be used to model reaction pathways and predict the outcomes of chemical transformations. researchgate.net This will allow researchers to screen potential catalysts and reaction conditions in silico before committing to resource-intensive experimental work. For example, computational methods can be used to predict the regioselectivity of sulfonation reactions, guiding the design of experiments to achieve the desired product. mdpi.com
The iterative cycle of computational prediction followed by experimental verification will accelerate the discovery of new synthetic methodologies and provide deeper mechanistic insights. nih.gov This integrated approach will be essential for tackling the complex challenges in the field of this compound chemistry and unlocking its full potential in various scientific disciplines.
Q & A
Q. What are the primary synthetic and metabolic pathways for (4-Methylphenyl) sulfate?
- Methodological Answer : this compound is synthesized via sulfonation of 4-methylphenol using sulfur trioxide or chlorosulfonic acid. Metabolically, it is formed during the hepatic modification of protein fermentation products. For example, dietary L-tyrosine undergoes microbial fermentation in the gut, producing intermediates that are sulfated in the liver to yield this compound .
- Table 1: Key Pathways
| Pathway Type | Reagents/Conditions | Key Enzymes/Processes |
|---|---|---|
| Chemical Synthesis | 4-Methylphenol, SO₃, H₂SO₄ | Sulfonation reaction |
| Metabolic Formation | Gut microbiota, liver sulfotransferases | Tyrosine fermentation, sulfation |
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer : Common techniques include:
- High-Performance Liquid Chromatography (HPLC) with UV detection (LOD: 0.1 µg/mL).
- Electrochemical Sensors using molecularly imprinted polymers (e.g., polydopamine-based sensors with a detection limit of 0.05 nM in urine) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity (LOD: 0.01 ng/mL).
- Table 2: Comparative Analysis
| Technique | Sensitivity | Matrix Applicability | Reference |
|---|---|---|---|
| HPLC-UV | Moderate | Urine, serum | |
| LC-MS | High | Plasma, tissue | |
| Electrochemical Sensor | Very High | Urine |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of aerosols.
- Store at 2–8°C in airtight containers to avoid degradation .
- Dispose of waste via licensed chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can X-ray crystallography and Hirshfeld surface analysis resolve the molecular conformation of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines crystal packing and bond angles. For example, monoclinic systems (space group P21/n) with unit cell parameters a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08° were used to analyze sulfonyl-containing analogs .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H···O hydrogen bonds) to explain stability and reactivity .
- Figure 1 : Hirshfeld surface plot showing close contacts (red regions = strong interactions).
Q. How can researchers resolve contradictions in data on the compound’s metabolic toxicity?
- Methodological Answer :
- Cross-Validation : Use orthogonal methods (e.g., LC-MS vs. enzymatic assays) to confirm metabolite concentrations.
- In Vitro/In Vivo Models : Compare hepatocyte assays with rodent studies to assess species-specific differences.
- Statistical Tools : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables in metabolomics datasets .
Q. What role does this compound play in gut-microbiota-host interactions?
- Methodological Answer :
- Metagenomic Sequencing : Identify gut microbes (e.g., Clostridium spp.) involved in tyrosine fermentation.
- Metabolomics : Track hepatic sulfation using stable isotope-labeled precursors (e.g., ¹³C-tyrosine) .
- In Situ Hybridization : Localize bacterial sulfatase activity in intestinal sections.
Q. How can computational methods predict the reactivity of this compound in synthetic chemistry?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilic sulfonic group reactivity (e.g., Fukui indices).
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for sulfonation) .
Data Contradiction and Validation
Q. How to address discrepancies in reported sulfonation efficiencies across studies?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (temperature, catalyst purity).
- QC Measures : Use internal standards (e.g., deuterated analogs) in LC-MS to normalize batch variations .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., higher yields with SO₃ vs. H₂SO₄).
Structural and Functional Derivatives
Q. What strategies improve the stability of this compound derivatives for drug delivery?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
